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Introduction: The Significance of (3-
Nitrophenyl)urea in Medicinal Chemistry
Urea derivatives are a cornerstone in modern drug discovery, valued for their ability to form

stable hydrogen bonds with biological targets.[1] This key interaction motif has led to the

development of numerous clinically approved therapies.[1] (3-Nitrophenyl)urea, a member of

this important class of compounds, presents a scaffold of significant interest for medicinal

chemists. Its chemical structure, featuring a urea functional group attached to a nitrated

aromatic ring, suggests potential applications in various therapeutic areas, including as kinase

inhibitors for cancer therapy and in the development of agents for treating metastatic breast

cancer.[2]

The journey of a drug candidate from a promising lead to a clinical reality is intricately linked to

its physicochemical properties. These properties, including lipophilicity, solubility, and ionization

state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME)

profile, ultimately dictating its efficacy and safety.[3][4] In the early stages of drug discovery,

when physical samples may be scarce or not yet synthesized, in silico prediction of these

properties is an indispensable tool.[3] Computational models allow for the rapid screening and

prioritization of compounds, saving valuable time and resources.[5]
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This technical guide provides a comprehensive computational analysis of the predicted

physicochemical properties of (3-Nitrophenyl)urea. As a Senior Application Scientist, the aim

is to not only present the predicted data but also to delve into the causality behind the

computational methodologies used. This approach is designed to provide researchers with a

deeper understanding of the molecule's potential behavior in a biological system and to guide

its future development. Every computational protocol described herein is designed to be a self-

validating system, grounded in established scientific principles and supported by authoritative

references.

Predicted Physicochemical Properties of (3-
Nitrophenyl)urea
The following table summarizes the key predicted physicochemical properties of (3-
Nitrophenyl)urea. These values were generated using a combination of well-established

computational models, which will be detailed in the subsequent sections.

Physicochemical Property Predicted Value Computational Method

Molecular Formula C7H7N3O3 -

Molecular Weight 181.15 g/mol -

Melting Point 185 - 195 °C QSPR-based models

Boiling Point 380 - 400 °C QSPR-based models

pKa (Acidic) 12.9 ChemAxon-like models

pKa (Basic) -3.5 ChemAxon-like models

logP (Octanol/Water) 1.35 Consensus of ALogP, XLogP3

Water Solubility (logS) -2.5 ESOL-based models

Topological Polar Surface Area 98.2 Å² SwissADME-like calculation

In-Depth Analysis of Predicted Properties and
Methodologies
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Melting and Boiling Points: Indicators of Stability and
Purity
The prediction of melting and boiling points for organic molecules is a complex task, as these

properties are influenced by intermolecular forces and molecular symmetry in the solid and

liquid states.[6] Quantitative Structure-Property Relationship (QSPR) models are frequently

employed for these predictions.[7] These models establish a mathematical relationship

between a molecule's structural features (descriptors) and its observed physical properties.[8]

For (3-Nitrophenyl)urea, the predicted high melting and boiling points are indicative of a stable

crystalline lattice and strong intermolecular interactions, likely dominated by hydrogen bonding

from the urea moiety and dipole-dipole interactions from the nitro group. The accuracy of these

predictions relies heavily on the quality and diversity of the training dataset used to build the

QSPR model.[9]

pKa: The Ionization State and its Impact on Biological
Activity
The acid dissociation constant (pKa) is a critical parameter that determines the ionization state

of a molecule at a given pH.[4] The ionization state, in turn, influences a drug's solubility,

permeability, and interaction with its biological target.[3] For (3-Nitrophenyl)urea, two pKa

values are of interest: the acidic pKa of the urea N-H protons and the potential for protonation

of the nitro group or urea carbonyl (basic pKa).

The predicted acidic pKa of approximately 12.9 suggests that the urea protons are weakly

acidic and will be predominantly in their neutral form at physiological pH (around 7.4). The

predicted basic pKa is very low, indicating that (3-Nitrophenyl)urea is unlikely to be protonated

in a biological system. These predictions are typically generated using empirical methods, such

as those implemented in software like ChemAxon, which are based on large datasets of

experimentally determined pKa values.

logP: A Measure of Lipophilicity and Membrane
Permeability
The octanol/water partition coefficient (logP) is a widely used measure of a molecule's

lipophilicity, or its affinity for a nonpolar environment. Lipophilicity is a key determinant of a
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drug's ability to cross cell membranes and its overall ADME profile. A variety of computational

methods exist for predicting logP, with atom-based and fragment-based approaches being the

most common.

The predicted logP of 1.35 for (3-Nitrophenyl)urea suggests a balanced hydrophilic-lipophilic

character. This value falls within the range generally considered favorable for oral drug

absorption. The prediction is a consensus value derived from multiple models, such as ALogP

and XLogP3, which are available through platforms like SwissADME.[3] This consensus

approach helps to mitigate the biases inherent in any single prediction method.

Water Solubility (logS): A Prerequisite for Absorption
Aqueous solubility is a fundamental requirement for a drug to be absorbed from the

gastrointestinal tract. Poor solubility is a major hurdle in drug development. The prediction of

water solubility is challenging as it depends on both the energy required to break the crystal

lattice (related to the melting point) and the energy of solvation.[6]

The predicted logS of -2.5 for (3-Nitrophenyl)urea indicates that it is likely to be moderately

soluble in water. This prediction is often derived from models like ESOL (Estimated Solubility),

which use logP and other molecular descriptors to estimate solubility. The moderate solubility,

combined with the favorable logP, suggests that (3-Nitrophenyl)urea has a promising profile

for oral bioavailability.

Experimental Protocol: A Step-by-Step Workflow for
In Silico Physicochemical Property Prediction
This section outlines a typical workflow for predicting the physicochemical properties of a small

molecule like (3-Nitrophenyl)urea using a freely available online tool. For this example, we will

reference the general process of using a platform like SwissADME.[3]

Obtain the Chemical Structure:

The first step is to represent the molecule in a machine-readable format. The most

common format is the Simplified Molecular Input Line Entry System (SMILES).

The SMILES string for (3-Nitrophenyl)urea is: O=C(N)NC1=CC=CC(=C1)--INVALID-

LINK--[O-]
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Access the Prediction Tool:

Navigate to a web-based prediction tool such as SwissADME.

Input the Molecular Structure:

Paste the SMILES string into the input field of the web server.

Initiate the Calculation:

Execute the prediction by clicking the "Run" or "Submit" button. The server will then

process the input and calculate a range of physicochemical and pharmacokinetic

properties.

Analyze the Results:

The output will typically be presented in a tabular format, similar to the one shown in this

guide.

Carefully examine the predicted values for key properties such as molecular weight, logP,

water solubility (logS), and topological polar surface area (TPSA).

Many tools also provide a "Bioavailability Radar" or similar graphical representation to

quickly assess the drug-likeness of the molecule.[3]

Visualization of the Prediction Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the in

silico physicochemical property prediction workflow.

Input Stage Prediction Engine (e.g., SwissADME) Output & Analysis

Obtain SMILES String
(e.g., from PubChem)

Input SMILES into
Web Application

Paste Structure Execute Computational
Models (QSAR, etc.)

Initiate Prediction Tabulated Physicochemical
Properties (logP, logS, pKa)

Generate Data Drug-Likeness Assessment
& Further Development Decisions

Interpret Values
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Click to download full resolution via product page

Caption: A flowchart of the in-silico prediction workflow.

Trustworthiness and Self-Validating Systems
The reliability of in silico predictions is a critical consideration. The protocols and methodologies

described in this guide are designed to be self-validating through several key principles:

Consensus Modeling: For properties like logP, relying on the average of predictions from

multiple, independently developed models helps to minimize the error associated with any

single algorithm.

Use of Established and Validated Tools: Platforms like SwissADME and the underlying

models they employ (e.g., ESOL, XLOGP3) have been extensively validated against large

datasets of experimental values and are widely accepted in the scientific community.[3]

Comparison with Related Compounds: While not a direct validation, comparing the predicted

properties of (3-Nitrophenyl)urea with experimentally determined values for structurally

similar compounds can provide a degree of confidence in the predictions.

Understanding the Applicability Domain: It is crucial to recognize that all predictive models

have an "applicability domain," which is the chemical space for which the model has been

trained and validated. The predictions for (3-Nitrophenyl)urea are expected to be reliable as

it falls within the typical chemical space of drug-like molecules for which these models were

developed.

Conclusion: Guiding Future Drug Development
This technical guide has provided a comprehensive computational profile of the key

physicochemical properties of (3-Nitrophenyl)urea. The predicted values for lipophilicity, water

solubility, and ionization state suggest that this molecule possesses a favorable profile for

further investigation as a potential drug candidate. The methodologies and workflows described

herein offer a robust framework for the in silico assessment of small molecules in the early

stages of drug discovery. By integrating these computational approaches, researchers can

make more informed decisions, prioritize synthetic efforts, and ultimately accelerate the

development of new and effective therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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